1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

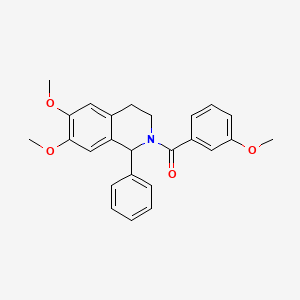

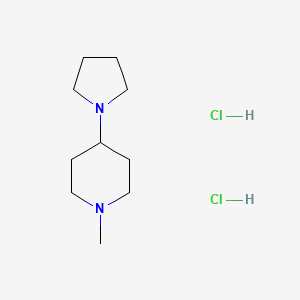

“1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is used in the synthesis of Monensin A esters as antibiotics .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid were added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane at 0° C., and the resulting mixture was stirred at room temperature for 16 hours .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine derivatives have been reported to form Hofmann type complexes . Their FT-IR and Raman spectra have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride” include a density of 1.0±0.1 g/cm3, a boiling point of 228.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 92.0±9.4 °C .科学研究应用

Drug Discovery

The pyrrolidine ring, a component of “1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Selective Androgen Receptor Modulators (SARMs)

Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Synthesis of Antibiotics

“1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride” is used in the synthesis of Monensin A esters, which are known to have antibiotic properties .

Formation of Hofmann Type Complexes

“1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride” has been reported to form Hofmann type complexes [M (4-pypp) 2 Ni (CN) 4] (M=Ni or Co) and their FT-IR and Raman spectra have been studied .

Synthesis of Bioactive Heterocyclic Compounds

Benzimidazolone containing Piperidine nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Synthesis of Various Analogs

“1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride” was employed for the synthesis of the following analogs: 4-pyrrolidin-1´-yl-1- [2- (2″-nitro-phenyl)-2-oxo-ethyl]-piperidinium bromide, 4-pyrrolidin-1´-yl-1- [2- (3″-nitro-phenyl)-2-oxo-ethyl]-piperidinium bromide, 4-pyrrolidin-1´-yl-1- [2- (2″,4″-dimethoxy-phenyl)-2-oxo-ethyl]-piperidinium bromide .

作用机制

Target of Action

Compounds with a pyrrolidine nucleus have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases . They have shown nanomolar activity against CK1γ and CK1ε .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with a pyrrolidine nucleus have been found to influence various biological activities, which suggests they may interact with multiple biochemical pathways .

Pharmacokinetics

Modifications have been made to similar compounds to improve their pharmacokinetic profile .

Result of Action

Compounds with a pyrrolidine nucleus have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

未来方向

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

1-methyl-4-pyrrolidin-1-ylpiperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-11-8-4-10(5-9-11)12-6-2-3-7-12;;/h10H,2-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNQKIJCXXESFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)

![N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6425564.png)

![5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B6425578.png)

![(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6425583.png)

![N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6425587.png)

![1-{1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425589.png)

![1-methyl-3-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425590.png)

![1-methyl-3-[1-(3-phenylpropanoyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425592.png)

![4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425601.png)

![4-methyl-1-{1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425606.png)

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6425615.png)

![N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6425626.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B6425627.png)